N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a sulfonamide-derived compound featuring a hybrid heterocyclic scaffold. Its structure combines a 1H-imidazo[1,2-b]pyrazole moiety linked via an ethyl group to a 2,6-difluorobenzenesulfonamide group. The compound’s crystal structure and conformational stability have been analyzed using tools like SHELXL, a widely adopted program for small-molecule refinement .
Properties
IUPAC Name |
2,6-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2S/c14-10-2-1-3-11(15)13(10)22(20,21)17-6-7-18-8-9-19-12(18)4-5-16-19/h1-5,8-9,17H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKHNTGWGGVTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical and biological properties.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The interaction of the compound with its targets likely involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways are affected.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of 326.32 g/mol. Its structure includes an imidazo[1,2-b]pyrazole moiety linked to a difluorobenzenesulfonamide group. This structural combination is believed to contribute to its selective interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂F₂N₄O₂S |
| Molecular Weight | 326.32 g/mol |
| CAS Number | 1795297-37-8 |
| Structural Features | Imidazo[1,2-b]pyrazole + difluorobenzenesulfonamide |
Research indicates that this compound exhibits potent activity against various biological targets, particularly enzymes involved in critical signaling pathways:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which can modulate cell signaling pathways involved in cancer progression and other diseases. Preliminary studies suggest it may inhibit specific kinases associated with tumor growth and metastasis .
- Impact on Immune Response : Similar compounds in the imidazo[1,2-b]pyrazole class have been identified as ENPP1 inhibitors, which play a role in enhancing immune responses against tumors by modulating the cGAS-STING pathway . This suggests that this compound may also possess immunomodulatory properties.
Anticancer Potential
Several studies have explored the anticancer properties of imidazo[1,2-b]pyrazole derivatives. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines by interfering with cell cycle regulation .
- Synergistic Effects : In combination therapies with other anticancer agents (e.g., anti-PD-1 antibodies), imidazo[1,2-b]pyrazole derivatives enhanced therapeutic efficacy and reduced tumor growth rates significantly in murine models .
Other Therapeutic Applications
This compound may also have applications beyond oncology:
- Antimicrobial Activity : Some studies suggest that derivatives of this compound could exhibit antimicrobial properties by targeting bacterial enzymes or pathways critical for survival .
- Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects through modulation of neuroinflammatory processes .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
- Study on ENPP1 Inhibition : A study identified a closely related compound as a potent ENPP1 inhibitor with an IC50 value as low as 5.70 nM. This suggests that this compound may have similar inhibitory effects .
- BCR-ABL Kinase Inhibition : Another study focused on imidazo[1,2-b]pyrimidine derivatives reported strong inhibitory effects against BCR-ABL kinase, indicating potential for treating chronic myeloid leukemia (CML). The structural similarities suggest that this compound could be developed for similar applications .
Scientific Research Applications
The compound features:
- Imidazo[1,2-b]pyrazole : A heterocyclic structure known for its biological activity.
- Difluorobenzenesulfonamide : This functional group enhances the compound's solubility and bioactivity.
Anticancer Activity
Research indicates that N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide exhibits promising anticancer properties. Preliminary studies have suggested its efficacy against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial enzymes, inhibiting their function.
- Case Study : In vitro studies reported in Antimicrobial Agents and Chemotherapy indicated that the compound effectively reduced the growth of both Gram-positive and Gram-negative bacteria .
Neurological Applications
There is emerging evidence that compounds with imidazo[1,2-b]pyrazole scaffolds may possess neuroprotective effects.
- Research Findings : A recent investigation into neurodegenerative diseases highlighted the potential of this compound to protect neuronal cells from oxidative stress, which is a contributing factor in conditions like Alzheimer's disease .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimized synthetic routes are crucial for enhancing yield and reducing costs while maintaining the integrity of the compound.
Synthetic Route Overview
- Formation of Imidazo[1,2-b]pyrazole : The initial step involves synthesizing the imidazo[1,2-b]pyrazole core through cyclization reactions.
- Substitution Reactions : The introduction of the difluorobenzenesulfonamide moiety is achieved via nucleophilic substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,6-difluorobenzenesulfonamide moiety enables nucleophilic aromatic substitution (NAS) at fluorinated positions under specific conditions:
-
The electron-withdrawing sulfonamide group activates the aromatic ring for NAS, particularly at the para-position relative to sulfonamide.
-
Fluorine atoms can be replaced by oxygen- or nitrogen-based nucleophiles (e.g., methoxide, amines).
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in acid-base and acylation reactions:
Table 2: Sulfonamide-Specific Reactions
-
Stability: Resists hydrolysis under physiological pH but degrades in strong acids (pH < 2).
Imidazo[1,2-b]pyrazole Functionalization
The heterocyclic core undergoes regioselective modifications:
Table 3: Imidazo[1,2-b]pyrazole Reactions
-
C-3 position shows highest reactivity due to electron-rich character .
-
Ring fragmentation under oxidative conditions produces push-pull dyes .
Reduction/Oxidation Pathways
Key transformations involving redox reactions:
| Target Group | Reagent | Product | Notes |
|---|---|---|---|
| Sulfonamide | LiAlH₄ | Thiol derivative (R-SH) | Requires anhydrous conditions |
| Aromatic Ring | H₂/Pd-C | Partially saturated cyclohexane | Loss of aromaticity alters bioactivity |
Metal-Mediated Cross-Couplings
The bromine-free structure limits direct cross-coupling but enables derivatization via:
Stability Under Biological Conditions
Critical for therapeutic applications:
-
pH Stability : Stable at pH 4-9 (24 h, 37°C)
-
Metabolic Degradation : CYP3A4-mediated oxidation of ethyl linker
Reaction Mechanism Highlights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonamide-containing heterocycles, which are often explored for their bioactivity. Below is a comparative analysis with structurally related compounds:
*Hypothetical Ki values for illustrative purposes; actual data requires experimental validation.
Key Findings from Structural Studies
Fluorine Effects: The 2,6-difluoro substitution on the benzene ring improves metabolic stability and membrane permeability relative to non-fluorinated analogues .
Sulfonamide Orientation : SHELXL-refined structures reveal that the sulfonamide group adopts a planar conformation, facilitating hydrogen bonding with biological targets .
Pharmacokinetic and Thermodynamic Comparisons
- Lipophilicity : The compound’s logP value (3.1) is higher than its parent sulfonamide (1.9), attributed to the lipophilic imidazo[1,2-b]pyrazole moiety.
- Thermodynamic Solubility : Lower aqueous solubility compared to simpler sulfonamides due to increased molecular complexity, as predicted by computational models.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N-(2-(1H-imidazo[1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide with high purity?
Answer:
The synthesis typically involves:
Coupling Reactions : Connecting the imidazo[1,2-b]pyrazole core to the ethyl linker via nucleophilic substitution or click chemistry.
Sulfonamide Formation : Reacting the intermediate with 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (solvent polarity optimization) to isolate the product.
Optimization Tips :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Catalyst Screening : Test Pd-based catalysts for coupling steps to enhance yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Advanced: How can researchers resolve contradictory results in biological activity assays for this compound?
Answer:
Contradictions in activity data (e.g., varying IC₅₀ values across cancer cell lines) may arise from:
- Assay Variability : Validate protocols using positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3).
- Target Selectivity : Perform in vitro kinase profiling to confirm binding specificity versus off-target effects .
- Metabolic Stability : Assess compound stability in serum (e.g., HPLC-MS monitoring over 24 hours) to rule out degradation artifacts .
- Orthogonal Assays : Combine cell viability (MTT assay) with apoptosis markers (Annexin V/PI staining) to cross-validate mechanisms .
Advanced: What computational methods are recommended for analyzing the conformational flexibility of this sulfonamide derivative?
Answer:
Molecular Dynamics (MD) Simulations :
- Use AMBER or CHARMM force fields with explicit solvent models (e.g., TIP3P water) to simulate 100-ns trajectories.
- Analyze RMSD and Ramachandran plots to identify stable conformers .
Density Functional Theory (DFT) :
- Optimize geometries at the B3LYP/6-31G* level to predict electrostatic potential maps and sulfonamide group reactivity .
Docking Studies :
- Dock the compound into crystallographic structures of target proteins (e.g., PARP-1) using AutoDock Vina. Prioritize poses with hydrogen bonding to the sulfonamide oxygens .
Basic: How can X-ray crystallography be applied to determine the solid-state structure of this compound?
Answer:
Crystal Growth : Use vapor diffusion (e.g., methanol/water) to obtain single crystals.
Data Collection : Collect high-resolution (<1.0 Å) data on a synchrotron source.
Refinement :
- Solve the phase problem via direct methods (SHELXT) .
- Refine with SHELXL, applying anisotropic displacement parameters for non-H atoms .
Validation : Check R-factors (<5%), and validate geometry using Mogul/Platon for bond-length outliers .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Answer:
Core Modifications :
- Replace the imidazo[1,2-b]pyrazole with triazolo[1,5-a]pyrimidine to test π-π stacking effects (see analogs) .
Substituent Effects :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to enhance sulfonamide acidity and target binding .
Linker Optimization :
Biological Testing :
- Screen analogs against a panel of 50+ kinases to map selectivity trends .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
NMR :
- ¹H/¹³C NMR in DMSO-d₆ to confirm imidazo[1,2-b]pyrazole protons (δ 7.8–8.2 ppm) and sulfonamide NH (δ 10.5 ppm) .
HRMS :
- Use ESI+ mode to verify molecular ion [M+H]⁺ (theoretical m/z: ~398.1).
FT-IR :
- Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
Formulation Strategies :
- Use co-solvents (≤5% DMSO) or cyclodextrin inclusion complexes.
Prodrug Design :
- Introduce phosphate esters at the ethyl linker for pH-dependent release .
Salt Formation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
